molecular formula C19H24N2S B1202884 (S)-ethopropazine CAS No. 852369-52-9

(S)-ethopropazine

Cat. No. B1202884
M. Wt: 312.5 g/mol
InChI Key: CDOZDBSBBXSXLB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-profenamine is the (S)-enantiomer of profenamine. It is an enantiomer of a (R)-profenamine.

Scientific Research Applications

Treatment of Paralysis Agitans

Ethopropazine, also known as parsidol hydrochloride, has been historically used in the treatment of paralysis agitans. A study involving 147 patients, including cases of postencephalitic, idiopathic, and arteriosclerotic paralysis agitans, demonstrated its efficacy, particularly in alleviating severe tremors. Patients exhibited improvements in sleep, gait, posture, and speech (Doshay, Constable, & Agate, 1956).

Parkinsonism Treatment

Ethopropazine has been compared with benztropine for treating parkinsonism induced by neuroleptics like fluphenazine enanthate. In a study involving schizophrenic outpatients, ethopropazine showed equal effectiveness to benztropine and procyclidine in controlling parkinsonian symptoms. However, it was found to have fewer side effects such as anxiety and depression compared to benztropine, suggesting it as a preferable option (Chouinard, Annable, Ross-Chouinard, & Kropsky, 1979).

Neuropathic Pain Alleviation

Ethopropazine, due to its NMDA antagonist properties, has been effective in alleviating thermal hyperalgesia in neuropathic rats. When combined with an alpha(2) adrenergic agonist, it provided effective and long-lasting relief from neuropathic pain without neurotoxic or behavioral side effects (Jevtovic-Todorovic, Meyenburg, Olney, & Wozniak, 2003).

Transition Metal Complexes

Ethopropazine has been used to create transition metal complexes with ZnBr2, CdBr2, CdI2, and HgBr2. These complexes were characterized based on elemental analysis, molar conductance, magnetic susceptibility, IR, and 1H-NMR data. Such studies are crucial for understanding the chemical properties and potential applications of ethopropazine in various fields (Debbeti, Ahmad, Ananda, & Gowda, 2013).

Pharmacokinetics in Rats

Research has been conducted to understand the pharmacokinetics of ethopropazine in rats after oral and intravenous administration. This study provided insights into its distribution, metabolism, and excretion, essential for comprehending its therapeutic potential and safety profile (Maboudian-Esfahani & Brocks, 1999).

properties

CAS RN

852369-52-9

Product Name

(S)-ethopropazine

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1

InChI Key

CDOZDBSBBXSXLB-HNNXBMFYSA-N

Isomeric SMILES

CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31

SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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